17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, also known as Estradiol 17β-heptanoate, is a synthetic form of the hormone estradiol, which is an estrogen. It is used in scientific research to study the effects of estrogen on tissue and organs in the body. It is an important tool in understanding the effects of hormones on the body and how they interact with other hormones and chemicals.

科学的研究の応用

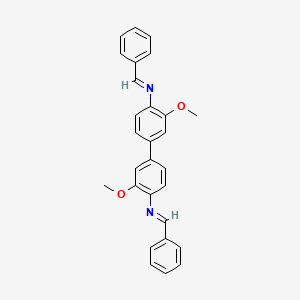

Potential PET Imaging Agents : Novel 7α-alkoxy-17α-(4′-halophenylethynyl)estra-1,3,5(10)-triene-3,17β-diols were synthesized and characterized for their binding affinity to the estrogen receptor (ER). Particularly, compounds with fluoro-substitution showed higher ER binding affinity, marking them as potential PET biomarkers for imaging ER-positive tumors. This research is pivotal for developing non-invasive imaging techniques for cancer diagnosis (Neto et al., 2012).

Conformational Studies and Antiproliferative Properties

Conformational Design for Steroids : The conformational properties of steroids, including the 13α-estra-1,3,5(10)-triene series, were thoroughly investigated. Compounds with different substituents exhibited varying conformations, influencing their biological activity. This study provides valuable insights into the structural factors affecting the pharmacological properties of steroid compounds (Schönecker et al., 2000).

Antiproliferative Activities of Steroids : The synthesis and antiproliferative properties of various estrone 16α,17α-oxazoline derivatives were examined. These compounds showed significant activity against various human cancer cell lines, suggesting their potential in cancer therapy. Such studies are fundamental in developing new therapeutic agents targeting cancer cells (Kiss et al., 2021).

作用機序

Target of Action

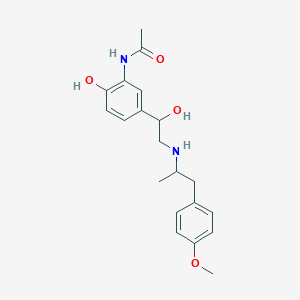

The primary target of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, also known as 17α-estradiol , is the estrogen receptor . This receptor plays a crucial role in the development and maintenance of female sex characteristics in mammals .

Mode of Action

17α-estradiol binds to the estrogen receptor, triggering a series of events that lead to changes in gene expression . Although it is a less active isomer than its counterpart, 17β-estradiol, it still exhibits estrogenic activity .

Biochemical Pathways

Upon binding to the estrogen receptor, 17α-estradiol activates several signaling pathways, including the MAPK/ERK and PI3K-Akt pathways . These pathways play key roles in cell growth, survival, and differentiation .

Result of Action

The activation of the estrogen receptor by 17α-estradiol leads to a variety of molecular and cellular effects. It has been shown to have neuroprotective effects , protecting neurons from damage due to ischemic stroke and oxidative stress . It has also been found to be beneficial in models of Alzheimer’s disease .

生化学分析

Biochemical Properties

17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate interacts with various enzymes and proteins. It is known to inhibit 5α-reductase, an enzyme that plays a role in regulating hair growth . It also activates the MAPK/ERK and PI3K-Akt signaling pathways via activation of the estrogen receptor-X .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be neuroprotective after an ischemic stroke and oxidative stress and in transgenic mice with Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

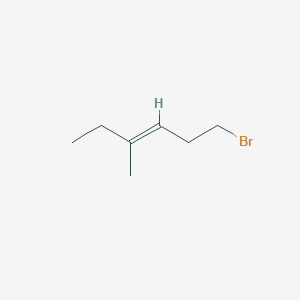

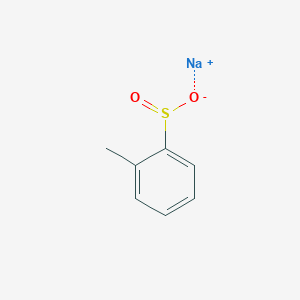

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate involves the conversion of estrone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Estrone", "Heptanoic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium sulfate", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Estrone is first converted to 17α-Ethynylestradiol by reacting it with acetic anhydride and pyridine.", "17α-Ethynylestradiol is then reduced to 17α-Ethynylestra-1,3,5(10)-triene-3,17-diol using sodium borohydride as a reducing agent.", "The resulting compound is then esterified with heptanoic acid using a mixture of methanol and chloroform as a solvent and sulfuric acid as a catalyst.", "The esterified compound is then purified using sodium bicarbonate and ethyl acetate to remove impurities.", "The final product, 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, is obtained as a white crystalline solid." ] } | |

CAS番号 |

10093-54-6 |

分子式 |

C₂₅H₃₆O₃ |

分子量 |

384.55 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。